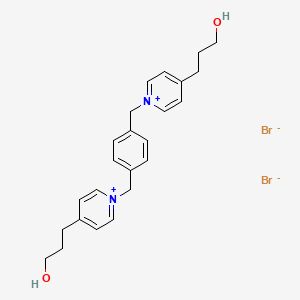
Pyridinium, 1,1'-(p-phenylenedimethylene)bis(4-(3-hydroxypropyl)-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) is a synthetic organic compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of two pyridinium rings connected by a p-phenylenedimethylene bridge, with each pyridinium ring substituted with a 3-hydroxypropyl group. The bromide ions serve as counterions to balance the positive charges on the pyridinium rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) typically involves the following steps:
Formation of the p-phenylenedimethylene bridge: This can be achieved by reacting p-phenylenedimethanol with a suitable halogenating agent, such as phosphorus tribromide, to form p-phenylenedimethylene dibromide.
Quaternization of pyridine: The p-phenylenedimethylene dibromide is then reacted with 4-(3-hydroxypropyl)pyridine in the presence of a base, such as sodium hydroxide, to form the desired bis(pyridinium) salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridinium rings can be reduced to form dihydropyridine derivatives.
Substitution: The bromide ions can be substituted with other anions, such as chloride or iodide, through ion exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ion exchange reactions can be carried out using aqueous solutions of the desired anions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of new pyridinium salts with different counterions.
Scientific Research Applications
1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium salts.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of materials with specific properties, such as ionic liquids and catalysts.
Mechanism of Action
The mechanism of action of 1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) involves its interaction with molecular targets, such as enzymes and receptors. The pyridinium rings can interact with negatively charged sites on proteins, affecting their function. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium chloride): Similar structure but with chloride as the counterion.
1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium iodide): Similar structure but with iodide as the counterion.
1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium sulfate): Similar structure but with sulfate as the counterion.
Uniqueness
1,1’-(p-Phenylenedimethylene)bis(4-(3-hydroxypropyl)pyridinium bromide) is unique due to its specific combination of pyridinium rings, p-phenylenedimethylene bridge, and bromide counterions. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
CAS No. |
102584-24-7 |
|---|---|
Molecular Formula |
C24H30Br2N2O2 |
Molecular Weight |
538.3 g/mol |
IUPAC Name |
3-[1-[[4-[[4-(3-hydroxypropyl)pyridin-1-ium-1-yl]methyl]phenyl]methyl]pyridin-1-ium-4-yl]propan-1-ol;dibromide |
InChI |
InChI=1S/C24H30N2O2.2BrH/c27-17-1-3-21-9-13-25(14-10-21)19-23-5-7-24(8-6-23)20-26-15-11-22(12-16-26)4-2-18-28;;/h5-16,27-28H,1-4,17-20H2;2*1H/q+2;;/p-2 |
InChI Key |
GTKJZIVBDJBGEE-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1C[N+]2=CC=C(C=C2)CCCO)C[N+]3=CC=C(C=C3)CCCO.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















